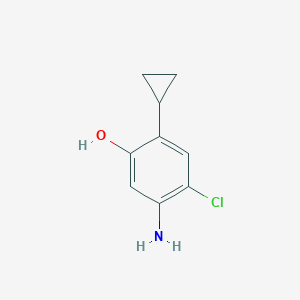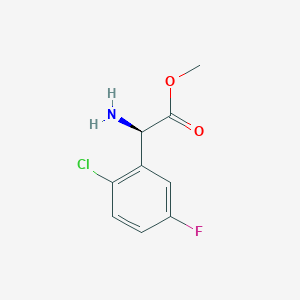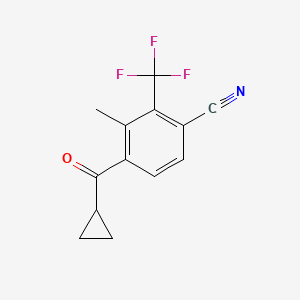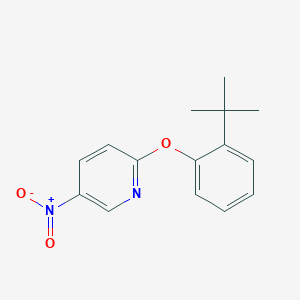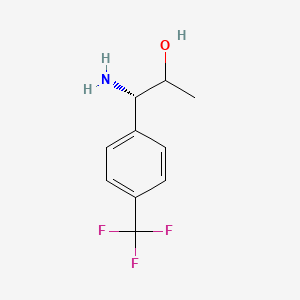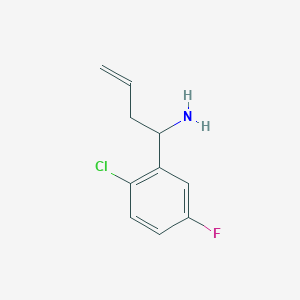
1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine is an organic compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a butenyl amine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize the reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-2-fluorophenyl)but-3-en-1-amine: Similar structure with different substitution pattern.
5-Chloro-2-fluorophenylboronic acid: Used in similar coupling reactions.
1-(4-Fluorophenyl)but-3-en-1-amine: Lacks the chloro substituent.
Uniqueness
1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. This unique substitution pattern allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
1-(2-chloro-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2 |
InChI-Schlüssel |
RSXIOALPSYUFAD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=C(C=CC(=C1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid](/img/structure/B13047515.png)
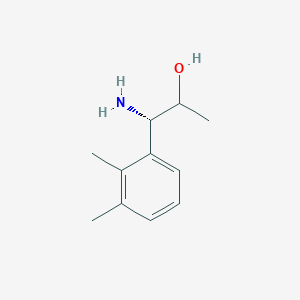
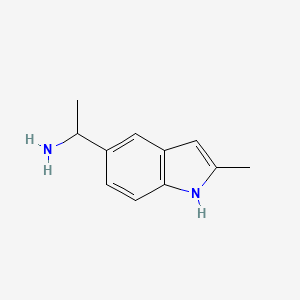
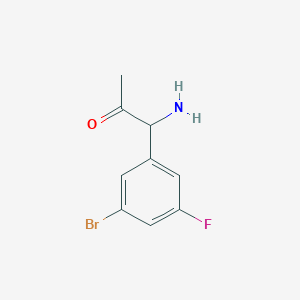
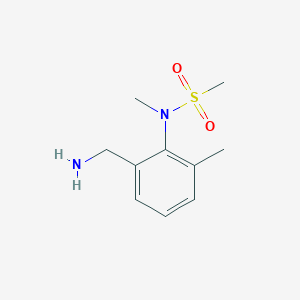
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine hcl](/img/structure/B13047537.png)


